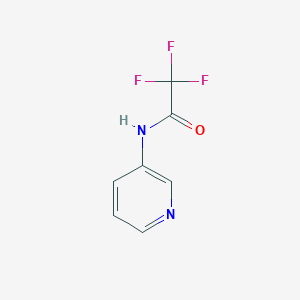

2,2,2-trifluoro-N-(pyridin-3-yl)acetamide

Description

Contextual Significance of the Trifluoroacetamide (B147638) Moiety in Contemporary Chemical Science

The trifluoroacetamide moiety, and more broadly the trifluoromethyl group (-CF3), is of profound importance in modern chemical science, particularly in the realm of medicinal chemistry. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com The trifluoromethyl group is a strong electron-withdrawing group, which can influence the acidity or basicity of nearby functional groups and affect the electronic properties of aromatic systems. mdpi.com

This functional group is known to enhance the metabolic stability of drug candidates. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body, which can lead to a longer biological half-life of a drug. mdpi.com Furthermore, the lipophilicity of a molecule can be fine-tuned by the incorporation of a trifluoromethyl group, which can in turn improve its membrane permeability and oral bioavailability. mdpi.com The trifluoroacetamide group itself is a valuable scaffold in the design of immunosuppressive agents and other therapeutic compounds. mdpi.com

Foundational Role of the Pyridine (B92270) Heterocycle in Organic and Biological Systems

Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. This fundamental structure is a cornerstone in organic and biological chemistry. The pyridine ring is a key component in numerous important natural products, including vitamins like niacin (vitamin B3), and is a prevalent scaffold in a vast array of pharmaceuticals and agrochemicals.

The nitrogen atom in the pyridine ring imparts distinct properties compared to its all-carbon analogue, benzene. It introduces a dipole moment and makes the ring system electron-deficient. The lone pair of electrons on the nitrogen is not part of the aromatic system and is available for protonation, rendering pyridine and its derivatives basic. mdpi.com This basicity and the ability of the nitrogen to participate in hydrogen bonding are crucial for the biological activity of many pyridine-containing drugs, as it allows for specific interactions with biological targets such as enzymes and receptors. mdpi.com

Overview of Current Research Trajectories for 2,2,2-Trifluoro-N-(pyridin-3-yl)acetamide and its Analogues

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, the research trajectories for its analogues are indicative of its potential applications. The core structure of this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic properties. bldpharm.com

Research into analogues often involves the modification of the pyridine ring or the introduction of additional functional groups to explore structure-activity relationships. For instance, derivatives of 2-(pyridin-3-yloxy)acetamide (B2556959) have been designed and synthesized as potential anti-HIV-1 agents. These studies leverage the structural features of the pyridine and acetamide (B32628) components to inhibit viral enzymes.

Furthermore, N-pyridin-3-yl substituted acetamide derivatives have been investigated for their biological activities, including antibacterial and antifungal properties. In these studies, the core structure is often elaborated to optimize interactions with microbial targets. The synthesis of N-substituted-3-amino-4-halopyridines, which are closely related precursors, highlights the utility of this chemical class in accessing complex heterocyclic systems like imidazopyridines, which are known to possess significant biological activity. bldpharm.com

Given these research directions for its analogues, this compound is a promising starting material or fragment for the development of new chemical entities in drug discovery. Its trifluoroacetamide group can impart favorable pharmacokinetic properties, while the pyridine ring provides a key site for interaction with biological targets or for further chemical modification. Future research may focus on utilizing this compound in high-throughput screening campaigns to identify new biological activities or as a precursor in the synthesis of targeted libraries of compounds for medicinal chemistry programs.

Structure

2D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)12-5-2-1-3-11-4-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGWJNVUCYDZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345530 | |

| Record name | Acetamide, 2,2,2-trifluoro-N-3-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14815-19-1 | |

| Record name | Acetamide, 2,2,2-trifluoro-N-3-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Pathways of 2,2,2 Trifluoro N Pyridin 3 Yl Acetamide

Influence of the Trifluoromethyl Group on Electronic Structure and Reactivity

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence significantly modulates the properties of the adjacent amide moiety in 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide. nih.gov

The three fluorine atoms on the α-carbon exert a strong inductive effect (-I effect), pulling electron density away from the carbonyl carbon. This effect makes the carbonyl carbon significantly more electrophilic compared to a non-fluorinated acetamide (B32628). nih.gov The increased electrophilicity enhances its susceptibility to attack by nucleophiles. masterorganicchemistry.com This activation is a primary consequence of the inductive electron-withdrawing nature of the -CF3 group. nih.gov

The electron-withdrawing nature of the trifluoromethyl group also impacts the amide resonance. The nitrogen lone pair's ability to delocalize onto the carbonyl oxygen is diminished because the carbonyl carbon is already electron-poor. This results in a weaker C-N bond with more double-bond character in the C=O bond compared to simple amides. The low nucleophilicity of N-trifluoromethyl amides, a result of the potent electron-withdrawing character and steric hindrance of the trifluoromethyl group, can limit their use in standard amide-bond forming reactions. nih.gov

The powerful inductive effect of the trifluoroacetyl group significantly increases the acidity of the amide N-H proton. By withdrawing electron density, the -CF3 group stabilizes the resulting conjugate base (the amide anion) after deprotonation. This makes trifluoroacetamides considerably more acidic than their non-fluorinated counterparts.

This enhanced acidity facilitates the deprotonation of the N-H group even with moderately strong bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to form a nucleophilic amide anion. georgiasouthern.edu This anion can then participate in various derivatization reactions, including alkylation, acylation, and Michael additions. For instance, N-aryl trifluoroacetamides have been shown to undergo hydroamidation reactions with alkenes in the presence of a base. georgiasouthern.edu The ability to be readily deprotonated makes the trifluoroacetamide (B147638) group a useful handle for further molecular modifications.

Pathways of Nucleophilic Substitution at the Carbonyl and Pyridine (B92270) Centers

The molecule presents two primary sites for nucleophilic attack: the carbonyl carbon of the trifluoroacetamide group and the carbon atoms of the pyridine ring.

At the Carbonyl Center: The trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic acyl substitution. oxfordsciencetrove.comyoutube.com The reaction proceeds via a tetrahedral intermediate. youtube.com Strong nucleophiles can add to the carbonyl, and subsequent elimination of the 3-aminopyridine (B143674) moiety can occur, although this requires breaking a relatively strong C-N bond. More commonly, the amide bond can be cleaved through hydrolysis (see section 3.5).

At the Pyridine Center: The pyridine ring is an electron-deficient heterocycle, and this character is further enhanced by the electron-withdrawing trifluoroacetamide substituent. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, which are ortho and para to the nitrogen atom. youtube.com A strong nucleophile can attack these positions, leading to the formation of a negatively charged Meisenheimer complex, which is stabilized by the ring nitrogen. Subsequent loss of a leaving group (if one is present at that position) or a hydride ion (in a Chichibabin-type reaction) re-aromatizes the ring. youtube.com The 3-position, where the trifluoroacetamide group is located, is the least reactive towards nucleophiles in a pyridine ring. youtube.com However, the amide nitrogen itself could potentially act as an intramolecular nucleophile under certain conditions, though this is less common. nih.gov

Oxidative Transformation Reactions of the Pyridine Ring and Amide Linkage

Pyridine Ring Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, typically by peracids (like m-CPBA) or hydrogen peroxide, to form the corresponding Pyridine-N-oxide. scribd.com This transformation alters the electronic properties of the ring, making the 2- and 4-positions even more electron-deficient and prone to nucleophilic attack, while simultaneously making the ring more susceptible to certain electrophilic substitutions.

Amide Linkage Oxidation: While the amide bond itself is generally robust towards oxidation, oxidative cleavage can be achieved under specific and often harsh conditions. acs.org More relevant are oxidative coupling reactions where the amide functionality is formed from other precursors. nih.govnih.govorganic-chemistry.org For a pre-formed amide like this compound, direct oxidation of the amide linkage is not a common transformation under standard laboratory conditions.

Reductive Transformations of the Trifluoroacetamide Functional Group

The trifluoroacetamide group can undergo reduction, although the conditions required can also affect other parts of the molecule. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide carbonyl to a methylene (B1212753) group (-CH2-), yielding the corresponding secondary amine, N-(2,2,2-trifluoroethyl)pyridin-3-amine. However, such powerful hydrides may also reduce the pyridine ring.

A milder and more selective method for the cleavage of the trifluoroacetyl group is often desired. Sodium borohydride (B1222165) (NaBH4) in an alcohol/tetrahydrofuran solvent system has been used for the reductive deprotection of N-terminal trifluoroacetamide groups in peptides. google.comgoogle.com This method is valued for its mildness and orthogonality to other protecting groups. google.com Other methods, such as the use of samarium diiodide, have also been reported for the reductive cleavage of the trifluoroacetyl group, particularly after activation of the amide nitrogen. organic-chemistry.org It is important to note that some reduction methods are chemoselective and can reduce nitro groups without affecting amides or other sensitive functionalities. rsc.org

Hydrolysis Mechanisms of the Amide Bond under Acidic and Basic Conditions

The cleavage of the amide bond in this compound via hydrolysis is a key reaction, yielding trifluoroacetic acid and 3-aminopyridine. This can occur under both acidic and basic conditions, with mechanisms analogous to those for other amides but influenced by the electronic effects of the trifluoromethyl and pyridyl groups. libretexts.org

Acidic Hydrolysis: Under acidic conditions, the reaction is initiated by protonation. While amides can be protonated on either the nitrogen or the carbonyl oxygen, O-protonation is generally favored as it leads to a resonance-stabilized cation. researchgate.net The pyridine nitrogen will also be protonated in acidic solution, further increasing the electron-withdrawing effect on the amide. The protonated carbonyl carbon is highly electrophilic and is attacked by a water molecule in the rate-determining step. researchgate.net This is followed by proton transfer and elimination of the protonated 3-aminopyridine as the leaving group, which is a good leaving group due to its stability as the pyridinium (B92312) cation.

Basic Hydrolysis: In basic conditions, the reaction proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the highly electrophilic carbonyl carbon. libretexts.orgresearchgate.net This forms a tetrahedral intermediate. The strong electron-withdrawing nature of the -CF3 group facilitates this initial attack. The intermediate then collapses, ejecting the 3-aminopyridyl anion. This anion is a relatively poor leaving group, but the reaction is typically driven forward by making it effectively irreversible. The ejected anion is basic enough to deprotonate the trifluoroacetic acid formed, resulting in the final products being the trifluoroacetate (B77799) salt and 3-aminopyridine. This process is generally not catalytic in base, as the hydroxide is consumed in the reaction. libretexts.org

Interactive Data Table: Properties and Reactivity Summary

Please select a topic from the dropdown menu to view related information for this compound.

| Feature | Description |

|---|---|

| Trifluoromethyl Group (-CF3) | Strong inductive electron withdrawal (-I effect), increases electrophilicity of carbonyl carbon. nih.gov |

| Amide N-H Proton | Acidic due to stabilization of the conjugate base by the -CF3 group. |

| Pyridine Ring | Electron-deficient, further deactivated by the amide substituent. |

Metal-Mediated Reactivity and Complexation Potential

The exploration of metal-mediated reactions involving this compound and its derivatives is a burgeoning area of research, particularly concerning the activation of C-X bonds (where X is a halogen) on the pyridine ring for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of both a pyridine nitrogen and an amide functionality suggests a rich coordination chemistry, which can be harnessed to direct and facilitate these transformations.

Exploration of Cross-Coupling Reactions in Halogenated Analogues

The introduction of a halogen atom onto the pyridine ring of this compound opens up a gateway for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in synthetic organic chemistry for the construction of complex molecular architectures. While specific studies on the cross-coupling of halogenated this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous halogenated pyridine systems. Key cross-coupling methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are of significant interest.

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a widely used transformation. For instance, the coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various hetero(aryl) boronic acids and their pinacol (B44631) esters has been successfully demonstrated using a Pd(dppf)Cl₂ catalyst. nih.govclaremont.eduresearchgate.net This suggests that a halogenated derivative of this compound could similarly undergo Suzuki-Miyaura coupling to introduce new aryl or heteroaryl substituents onto the pyridine ring. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent. The electronic properties of the trifluoroacetamide group, being electron-withdrawing, may influence the oxidative addition step of the catalytic cycle.

The Sonogashira coupling provides a route to synthesize alkynyl-substituted pyridines by reacting a halo-pyridine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org Research on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has shown high yields of the corresponding 2-amino-3-alkynylpyridines. scirp.orgresearchgate.net These findings support the potential for similar reactivity in halogenated analogues of this compound, allowing for the introduction of alkyne moieties.

The Buchwald-Hartwig amination is a pivotal method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. Practical methods for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines have been developed, yielding a variety of secondary and tertiary aminopyridines. nih.gov These reactions are typically carried out in the presence of a palladium catalyst and a strong base. amazonaws.comchemspider.com This suggests that halogenated this compound could be a viable substrate for introducing new amino groups to the pyridine core.

The following table summarizes representative conditions and outcomes for cross-coupling reactions of analogous halogenated pyridine derivatives, providing a model for the potential reactivity of halogenated this compound.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyridine Analogues

| Coupling Reaction | Halogenated Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 | nih.govclaremont.eduresearchgate.net |

| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 98 | scirp.orgresearchgate.net |

| Sonogashira | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 89 | scirp.org |

| Buchwald-Hartwig | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene (B28343) | 80 | 60 | chemspider.com |

| Buchwald-Hartwig | tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-Methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | NaOBuᵗ | Toluene | Reflux | 90.7 | amazonaws.com |

The successful application of these cross-coupling reactions to halogenated analogues of this compound would significantly expand its synthetic utility, enabling the creation of a diverse library of derivatives with potentially novel chemical and biological properties. The interplay between the directing effect of the pyridine nitrogen, the electronic influence of the trifluoroacetamide group, and the specific reaction conditions will be crucial in determining the outcome of these transformations.

Advanced Spectroscopic and Structural Elucidation of 2,2,2 Trifluoro N Pyridin 3 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: The proton NMR spectrum of 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the amide N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoroacetyl group and the electronic effects of the pyridine nitrogen.

Pyridyl Protons: The four protons on the pyridine ring will appear as a complex set of multiplets in the aromatic region of the spectrum. Due to the substitution at the 3-position, these protons are chemically non-equivalent and will show spin-spin coupling with each other.

Amide Proton: The amide proton (N-H) is expected to appear as a broad singlet. Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Pyridyl Carbons: The five carbon atoms of the pyridine ring will show distinct resonances in the downfield region, typical for aromatic and heteroaromatic carbons.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to resonate at a characteristic downfield chemical shift.

Trifluoromethyl Carbon: The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms.

Below are the predicted NMR spectral data for this compound.

| ¹H NMR | Data |

| Proton | Predicted Chemical Shift (ppm) |

| Pyridyl-H2 | 8.6 - 8.8 |

| Pyridyl-H4 | 8.2 - 8.4 |

| Pyridyl-H5 | 7.3 - 7.5 |

| Pyridyl-H6 | 8.4 - 8.6 |

| Amide-H | 10.0 - 11.0 (broad) |

| ¹³C NMR | Data |

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridyl-C2 | ~145 |

| Pyridyl-C3 | ~135 |

| Pyridyl-C4 | ~125 |

| Pyridyl-C5 | ~123 |

| Pyridyl-C6 | ~148 |

| Carbonyl (C=O) | ~155 (q) |

| Trifluoromethyl (CF₃) | ~116 (q) |

Note: The predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Amide and Fluorine Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-F bonds.

N-H Stretching: A prominent absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amide. The position and shape of this band can be influenced by hydrogen bonding.

C=O Stretching (Amide I): A strong, sharp absorption band, characteristic of the amide carbonyl group, is anticipated to appear in the range of 1680-1720 cm⁻¹. The electron-withdrawing trifluoromethyl group is expected to shift this band to a higher frequency compared to a non-fluorinated acetamide (B32628).

N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching, typically appears around 1520-1570 cm⁻¹.

C-F Stretching: Strong absorption bands due to the stretching vibrations of the C-F bonds in the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium-Strong |

| C-H Aromatic Stretch | 3000 - 3100 | Weak-Medium |

| C=O Stretch (Amide I) | 1680 - 1720 | Strong |

| N-H Bend (Amide II) | 1520 - 1570 | Medium-Strong |

| C-N Aromatic Stretch | 1400 - 1600 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure.

The calculated exact mass of this compound (C₇H₅F₃N₂O) is 190.0354 g/mol nih.gov.

The fragmentation of this molecule under electron ionization (EI) is expected to proceed through several characteristic pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the loss of the trifluoromethyl radical (•CF₃), resulting in a fragment ion.

Amide Bond Cleavage: The amide bond can cleave to form ions corresponding to the pyridinylamino moiety and the trifluoroacetyl group.

Loss of CO: The molecular ion may lose a molecule of carbon monoxide.

Pyridine Ring Fragmentation: The pyridine ring can undergo characteristic fragmentation, leading to smaller fragment ions.

| m/z | Possible Fragment Identity |

| 190 | [M]⁺ (Molecular Ion) |

| 121 | [M - CF₃]⁺ |

| 94 | [C₅H₆N₂]⁺ (Aminopyridine cation) |

| 69 | [CF₃]⁺ |

X-ray Crystallography for Crystalline State Molecular Geometry and Intermolecular Interactions

As of the latest available data, no public crystal structure of this compound has been deposited in crystallographic databases. However, analysis of closely related structures suggests that in the solid state, the molecule would likely adopt a planar conformation for the amide group due to resonance. Intermolecular interactions would be expected to be dominated by hydrogen bonding between the amide N-H donor and the amide C=O or pyridyl nitrogen acceptors of neighboring molecules, leading to the formation of chains or networks in the crystal lattice. The trifluoromethyl group could also participate in weaker intermolecular interactions.

Conformational Analysis and Rotational Barriers around the Amide Bond

The amide bond in this compound possesses a partial double bond character due to resonance, which results in a significant rotational barrier. This can lead to the existence of two planar conformers: a trans (or E) and a cis (or Z) isomer, with respect to the relative orientation of the carbonyl group and the pyridyl ring.

Computational studies on similar N-aryl amides suggest that the trans conformer is generally more stable due to reduced steric hindrance. The energy barrier for rotation around the C-N amide bond is a key parameter that determines the rate of interconversion between these conformers. For related N-aryl trifluoroacetamides, this barrier is typically in the range of 15-20 kcal/mol. The exact value for this compound would be influenced by the electronic and steric effects of both the trifluoroacetyl group and the pyridin-3-yl substituent. The presence of the electronegative trifluoromethyl group can influence the electronic distribution in the amide bond and potentially affect the rotational barrier.

Computational Chemistry and Theoretical Investigations of 2,2,2 Trifluoro N Pyridin 3 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the electronic environment of a molecule, offering insights into its geometry, stability, and electronic properties. For 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide, methods like Density Functional Theory and Hartree-Fock are foundational in characterizing its molecular landscape.

Density Functional Theory (DFT) for Ground State Electronic Structures and Energetics

Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the properties of molecular systems. It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized molecules like this compound. DFT calculations are used to determine the molecule's most stable three-dimensional arrangement (ground state geometry) and its electronic energy.

By solving the Kohn-Sham equations, DFT can map the electron density distribution, which is crucial for understanding chemical reactivity. High-electron-density regions, such as those around the nitrogen and oxygen atoms, indicate sites prone to electrophilic attack, while low-density regions suggest susceptibility to nucleophilic attack. The energetics of the molecule, including its heat of formation and relative stability compared to other isomers, can be accurately computed. For instance, calculations using common functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can yield reliable predictions of these properties.

Table 1: Computed Properties for this compound

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₅F₃N₂O | Defines the elemental composition of the molecule. |

| Molecular Weight | 190.12 g/mol | The mass of one mole of the substance. |

| XLogP3 | 1.5 | A computed measure of hydrophobicity, indicating how the molecule partitions between an octanol (B41247) and water phase. |

| Hydrogen Bond Donor Count | 1 | The molecule has one hydrogen atom (on the amide nitrogen) capable of acting as a hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 3 | The molecule has three sites (carbonyl oxygen and two nitrogen atoms) capable of accepting hydrogen bonds. |

| Rotatable Bond Count | 2 | The number of bonds that allow free rotation, influencing the molecule's conformational flexibility. |

Hartree-Fock (HF) Methods for Molecular Orbital Analysis

Hartree-Fock (HF) theory is a fundamental ab initio method that approximates the many-electron wavefunction of a system as a single Slater determinant. While generally less accurate than modern DFT for total energies because it neglects electron correlation, HF provides an excellent framework for understanding molecular orbitals (MOs).

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is central to this approach. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. For this compound, the HOMO is expected to have significant contributions from the electron-rich pyridine (B92270) ring and the amide nitrogen, while the LUMO would likely be centered on the trifluoroacetyl group and the pyridine ring.

Conformational Landscape and Energetic Minima

The presence of two rotatable bonds in this compound—the C-N bond of the amide and the C-C bond between the carbonyl and trifluoromethyl group—gives rise to a complex conformational landscape. Computational methods can map this landscape by systematically rotating these bonds and calculating the energy at each step, a process known as a potential energy surface scan.

These scans reveal the energetic minima, which correspond to stable conformations (conformers), and the transition states that represent the energy barriers between them. For this molecule, key conformations would be defined by the dihedral angle between the pyridine ring and the amide plane. A planar conformation might be stabilized by conjugation, but steric hindrance between the pyridine ring and the trifluoromethyl group could lead to a preference for a twisted, non-planar geometry. DFT and HF calculations can precisely determine the geometries of these stable conformers and their relative energies, providing insight into the conformational populations at thermal equilibrium.

Table 2: Illustrative Conformational Analysis

| Conformer | Dihedral Angle (Pyridine-Amide) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Conformer A | ~0° (Planar) | +1.5 | Less Stable (Steric Hindrance) |

| Conformer B | ~45° (Twisted) | 0.0 | Most Stable (Energetic Minimum) |

| Conformer C | 90° (Perpendicular) | +3.0 | Transition State |

Note: The values in this table are illustrative for demonstrating the concept of a conformational analysis and are not from a published study.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations describe a molecule's static properties, Molecular Dynamics (MD) simulations provide a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of processes like conformational changes, molecular vibrations, and interactions with the surrounding environment.

For this compound, an MD simulation would typically place one or more molecules in a simulation box filled with a chosen solvent, such as water. The simulation would track the trajectory of every atom over a period of nanoseconds or longer. This allows for the observation of how the molecule tumbles and changes its shape in solution.

A key application is to study solvent interactions. Simulations can reveal how water molecules arrange themselves around the solute, forming a solvation shell. Hydrogen bonds between the amide N-H group and water oxygens, as well as between the carbonyl oxygen or pyridine nitrogen and water hydrogens, can be identified and their lifetimes analyzed. The trifluoromethyl group, being hydrophobic, would likely influence the local water structure, potentially leading to aggregation effects similar to those observed for related compounds like 2,2,2-trifluoroethanol (B45653) (TFE).

In Silico Mechanistic Studies

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to explore high-energy intermediates and transition states that are difficult or impossible to observe experimentally.

Computational Elucidation of C-F Bond Activation and Cleavage

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and cleavage a significant challenge. Computational studies are crucial for designing strategies to achieve this transformation. For trifluoroacetamides, a general mechanism for C-F bond functionalization has been proposed and investigated using computational methods.

This mechanism can be applied to this compound and involves the following key steps:

Carbonyl Activation : The reaction initiates with the activation of the amide's carbonyl oxygen by a radical species.

Spin-Center Shift : This activation triggers a spin-center shift within the molecule, a process that relocates the radical character to facilitate the subsequent bond cleavage.

C-F Bond Scission : The electronic rearrangement culminates in the cleavage of one C-F bond, ejecting a fluoride (B91410) ion and generating a difluoroalkyl radical. This radical can then be trapped by another reagent to form a new bond.

DFT calculations are essential to map the potential energy surface of this reaction pathway. They can be used to calculate the activation energies for each step, identify the structure of the transition states, and confirm the feasibility of the proposed mechanism. Such in silico studies provide fundamental insights that can guide the development of new synthetic methods for the selective defluorinative functionalization of readily available trifluoromethyl compounds.

Computational Molecular Descriptors for Structure-Property Correlations

Computational analysis of this compound involves the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and are instrumental in developing structure-property relationships.

The Topological Polar Surface Area (TPSA) is a key descriptor used to predict drug transport properties, such as intestinal absorption and blood-brain barrier penetration. It is calculated by summing the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. For this compound, the computed TPSA is 42 Ų nih.gov. This value suggests a moderate degree of polarity, which is a critical factor influencing its solubility and interaction with biological membranes.

Table 1: Computed Molecular Surface and Polarity Descriptors

| Descriptor | Value |

|---|

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial determinant of a molecule's ability to permeate biological membranes. The XLogP3 value, a computationally derived prediction of LogP, for this compound is 1.5 nih.gov. This value indicates a degree of lipophilicity that is generally favorable for membrane permeability, suggesting the compound can readily partition from an aqueous environment into a lipid-like one, a key step in reaching intracellular targets.

Table 2: Computed Lipophilicity Descriptor

| Descriptor | Value |

|---|

The capacity of a molecule to form hydrogen bonds is fundamental to its interaction with biological macromolecules, such as enzymes and receptors. Computational methods can quantify this by counting the number of hydrogen bond donors and acceptors. This compound has one hydrogen bond donor, the hydrogen atom on the amide nitrogen, and three hydrogen bond acceptors, which include the amide oxygen, the pyridine nitrogen, and potentially the fluorine atoms nih.gov. These characteristics are pivotal in defining the compound's binding specificity and affinity for its biological targets.

Table 3: Computed Hydrogen Bonding Descriptors

| Descriptor | Count |

|---|---|

| Hydrogen Bond Donor Count | 1 nih.gov |

Applications and Structure Activity Relationship Sar Studies of 2,2,2 Trifluoro N Pyridin 3 Yl Acetamide and Its Derivatives

Utility as Precursors and Building Blocks in Organic Synthesis

The unique combination of a pyridine (B92270) ring and a trifluoroacetamide (B147638) group makes 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide a valuable building block in organic synthesis. The trifluoroacetyl group can serve as both a protecting group for the amine and a reactive handle for introducing a trifluoromethyl moiety into more complex molecules. epa.govconsensus.app

Scaffold for the Construction of Diverse Heterocyclic Systems

The pyridine nucleus is a fundamental scaffold in a vast array of biologically active compounds and functional materials. nih.gov this compound serves as a versatile precursor for the synthesis of more complex heterocyclic systems. epa.gov The trifluoroacetylation of pyridines is a recognized strategy for creating functionalized heterocycles that can be used to build systems like quinolines and quinazolines. cymitquimica.comacs.org The trifluoroacetyl group can be transformed into various other functional groups, expanding the synthetic utility of the core structure. acs.org This makes the compound a useful starting material for generating libraries of new chemical entities for drug discovery and materials science. epa.gov

Ligand Design in Coordination Chemistry for Transition Metal Complexes

Pyridine and its derivatives are classic ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. wikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. wikipedia.org While specific studies detailing the use of this compound as a ligand were not prominent in the reviewed literature, its structure suggests potential applications in this field.

The electronic properties of the pyridine ring, and thus its coordinating ability, can be tuned by substituents. The electron-withdrawing nature of the trifluoroacetamide group would be expected to decrease the basicity of the pyridine nitrogen, influencing the strength of the metal-ligand bond. This modulation could be exploited in the design of catalysts or functional materials where fine-tuning of the metal center's electronic environment is crucial. For instance, related tridentate ligands incorporating pyrazole (B372694) and pyridine rings have been used to synthesize zinc (II) and copper (II) complexes. mdpi.com

Formation of Organoboron Fluorescent Complexes

Organoboron complexes are renowned for their applications in organic light-emitting diodes (OLEDs) and as fluorescent probes, often exhibiting properties like aggregation-induced emission (AIE). nih.govrsc.org The pyridine scaffold is a common component in ligands used to create these emissive materials.

Research has demonstrated the synthesis of tetracoordinated organoboron complexes with AIE properties supported by picolinamide (B142947) (an isomer of the pyridin-3-yl amide structure). nih.govresearchgate.net In these complexes, the nitrogen atoms of the pyridine and amide groups chelate to the boron center, creating a stable, fluorescent structure. nih.gov Furthermore, boron difluoride complexes that incorporate π-expanded pyridine ligands like quinoline (B57606) and isoquinoline (B145761) have been prepared and shown to have high fluorescence quantum yields. nih.gov Although direct synthesis of organoboron complexes from this compound has not been specifically reported, the underlying pyridine-amide framework suggests its potential as a ligand for creating novel fluorescent boron-based materials.

Biological Activity and Molecular Target Research (In Vitro and Mechanistic Studies)

The pyridine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. nih.gov The introduction of a trifluoromethyl group often enhances the biological activity of a molecule. Consequently, derivatives of this compound are of significant interest in drug discovery.

Antimicrobial Research

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. nih.gov Type II topoisomerases, such as DNA gyrase and topoisomerase IV, are well-validated and essential bacterial targets that are not present in humans, making them ideal for selective inhibition. nih.gov

The pyridine-3-carboxamide (B1143946) scaffold, which is the core of this compound, has been identified as a crucial component in a novel class of bacterial DNA gyrase inhibitors. nih.govamanote.com DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and repair. nih.gov

Structure-activity relationship (SAR) studies have been conducted on derivatives of this scaffold, particularly pyridine-3-carboxamide-6-yl-ureas. These studies highlight the importance of the pyridine-3-carboxamide core for binding to the ATPase sub-unit of DNA gyrase (GyrB). nih.gov While this compound itself has not been reported as a potent inhibitor, modifications to this core structure have led to the development of derivatives with excellent enzyme inhibitory activity and potent antibacterial efficacy, especially against Gram-positive bacteria. nih.gov

The general findings from SAR studies on related pyridine-3-carboxamide inhibitors are summarized below.

| Structural Feature / Modification | Impact on DNA Gyrase Inhibition |

| Pyridine-3-carboxamide Core | Essential for binding to the GyrB ATPase site. nih.gov |

| Substitution at the 6-position | Introduction of urea-based substituents significantly enhances potency. nih.gov |

| N-ethylurea Moiety | Found to be a key feature in highly active derivatives, forming crucial interactions within the enzyme's active site. nih.gov |

These findings underscore the value of the this compound scaffold as a foundational structure for the rational design of new antibacterial agents targeting DNA gyrase and potentially topoisomerase IV.

Efficacy against Specific Pathogenic Microorganisms (e.g., Mycobacterium tuberculosis)

Derivatives of this compound have shown notable potential in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Research has highlighted that modifying the core structure can lead to potent antitubercular agents that are effective against both drug-sensitive and drug-resistant Mtb strains. mdpi.com

One significant area of investigation is the inhibition of mycobacterial efflux pumps, a mechanism that Mtb uses to expel drugs, leading to resistance. A derivative, identified as 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone (NUNL02), has been studied for its role in this process. nih.gov This compound demonstrated the ability to increase the susceptibility of a multidrug-resistant Mtb strain to conventional anti-TB drugs, showing a synergistic effect with rifampicin (B610482). nih.gov The findings suggest that NUNL02 acts as an efflux pump inhibitor (EPI), representing a promising strategy to develop adjuvants for existing tuberculosis treatments. nih.gov

Furthermore, studies on other 2,4-disubstituted pyridine derivatives have revealed significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. nih.gov The lipophilicity of these compounds, influenced by substituents on the pyridine ring, appears to play a crucial role in their antimycobacterial activity. nih.gov For instance, derivatives with LogP values within the optimal range for anti-tuberculosis chemotherapeutics have shown enhanced efficacy. nih.gov

Antitubercular Activity of Pyridine Derivatives

| Compound/Derivative Class | Target Organism | Observed Effect | Mechanism of Action | Source |

|---|---|---|---|---|

| 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone (NUNL02) | Mycobacterium tuberculosis (multidrug-resistant) | Increased susceptibility to rifampicin (synergism). | Efflux pump inhibition. | nih.gov |

| 2,4-Disubstituted pyridine derivatives | Mycobacterium tuberculosis (intracellular and biofilm-forming) | Significant bactericidal activity. | Activity influenced by lipophilicity (LogP value). | nih.gov |

| 2-(Quinoline-4-yloxy)acetamides | Mycobacterium tuberculosis (drug-sensitive and resistant) | Potent growth inhibition (submicromolar MICs). | Inhibition of the cytochrome bc1 complex. | mdpi.com |

Anticancer Research

The structural motif of N-pyridin-3-yl)acetamide is a key feature in several compounds investigated for their anticancer properties. Research has focused on their ability to induce programmed cell death, modulate critical cell signaling pathways, and inhibit specific enzymes essential for cancer cell survival.

The induction of apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Derivatives incorporating the N-pyridinyl-acetamide structure have been synthesized and evaluated for their cytotoxic and pro-apoptotic activities. For example, a series of novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were tested for cytotoxicity against human cancer cell lines, including the triple-negative breast cancer line MDA-MB-231 and the liver cancer line HepG2. nih.gov

One compound from this series, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l), proved to be a potent inhibitor against MDA-MB-231 cells, with an IC50 value of 1.4 µM, which was more effective than the standard drug sorafenib (B1663141) (IC50 = 5.2 µM). nih.gov This compound also showed high selectivity, being significantly less toxic to the normal liver cell line HL7702 (IC50 > 100 µM). nih.gov Other research into synthetic 1,3-thiazole derivatives incorporated with phthalimide (B116566) showed pro-apoptotic activity in cancer cells, which was assessed by measuring caspase-3 activity and the expression of key apoptosis markers like BAX and BCL-2. nih.gov

Cytotoxic Activity of N-Pyridinyl-acetamide Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Comparison | Source |

|---|---|---|---|---|

| Compound 5l | MDA-MB-231 (Breast Cancer) | 1.4 µM | More potent than Sorafenib (5.2 µM) | nih.gov |

| Compound 5l | HepG2 (Liver Cancer) | 22.6 µM | - | nih.gov |

| Compound 5k | MDA-MB-231 (Breast Cancer) | 6.0 µM | Equivalent to Sorafenib | nih.gov |

Cancer cells often exhibit deregulated signaling pathways that promote uncontrolled growth and survival. Several studies have shown that pyridine-containing derivatives can interfere with these pathways. The PI3K/Akt/mTOR pathway is a critical cascade that is frequently overactive in cancer. mdpi.com Knockdown of the kinase PKMYT1 in hepatocellular carcinoma (HCC) cell lines has been shown to inhibit protective autophagy and induce apoptosis by reducing the phosphorylation levels of p38 MAPK, ERK, and the PI3K/Akt/mTOR pathway. mdpi.com

Furthermore, other related heterocyclic structures, such as thieno[3,2-b]pyridines, have been identified as inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov VEGFR-2 is a key receptor tyrosine kinase that activates signaling pathways leading to endothelial cell proliferation and tumor angiogenesis. nih.gov The inhibition of these pathways represents a crucial mechanism for the antitumor effects of these compounds. nih.gov

Protein kinase membrane-associated tyrosine/threonine 1 (PKMYT1) is a critical regulator of the cell cycle that prevents damaged cells from entering mitosis. mdpi.com It is overexpressed in various cancers, including HCC, making it a compelling therapeutic target. mdpi.com Although historically difficult to inhibit selectively, recent efforts have identified potent inhibitors. mdpi.com

Structure-based drug design has led to the discovery of RP-6306, a first-in-class, orally bioavailable, and selective PKMYT1 inhibitor currently in Phase 1 clinical trials. The structure of RP-6306 features a pyridine ring that forms a crucial water-mediated hydrogen bond with the kinase. In a separate study, virtual screening identified PKHD-5 as a potent dual-targeting inhibitor of both PKMYT1 and histone deacetylase 2 (HDAC2). This compound showed significant anti-proliferation effects in HCC cell lines, including a multidrug-resistant line, with minimal toxicity to normal liver cells. mdpi.com These findings underscore the potential of targeting PKMYT1 with pyridine-based acetamide (B32628) and related scaffolds as a viable anticancer strategy. mdpi.com

Agrochemical Applications

Beyond medicine, pyridine derivatives are also important in agriculture for pest management. Their insecticidal properties are a subject of ongoing research to develop new and effective crop protection agents.

The diamondback moth, Plutella xylostella, is a destructive global pest of cruciferous crops that has developed resistance to many conventional insecticides. nih.gov This has created a demand for new insecticidal compounds with novel modes of action. While specific studies testing this compound against P. xylostella were not identified in the reviewed literature, the broader class of pyridine derivatives has demonstrated significant insecticidal potential. nih.gov For instance, research on triterpenoid (B12794562) saponins (B1172615) has shown their effectiveness as antifeedant and insecticidal agents against the larvae of P. xylostella. nih.gov This highlights the ongoing search for natural and synthetic compounds to control this specific pest. The established bioactivity of the pyridine ring in various insecticidal compounds suggests that derivatives of this compound could be viable candidates for screening and development as new agrochemicals for controlling pests like P. xylostella.

Antibacterial Efficacy against Plant Pathogens (e.g., Xanthomonas oryzae pv. oryzae)

The trifluoromethylpyridine amide scaffold, a key structural feature of this compound, has been the focus of research for developing new agents to combat agricultural diseases. Derivatives of this scaffold have shown significant antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice, a disease that can lead to severe crop yield reductions. nih.govnih.gov

Research into a series of trifluoromethylpyridine amide derivatives containing sulfur moieties (thioether, sulfone, and sulfoxide) revealed their potential as bactericides. nih.govnih.gov Notably, sulfone-containing compounds demonstrated higher activity against Xoo compared to their corresponding thioether-containing counterparts. nih.gov For instance, the sulfone compound designated F10 exhibited a half-maximal effective concentration (EC₅₀) of 83 mg L⁻¹ against Xoo, proving more effective than the commercial bactericides thiodiazole copper (97 mg L⁻¹) and bismerthiazol (B1226852) (112 mg L⁻¹). nih.gov

Further studies incorporating an oxadiazole sulfone group into the trifluoromethylpyridine framework have yielded compounds with even more potent antibacterial effects. One such derivative, compound 40f , displayed an exceptionally low EC₅₀ value of 0.24 mg/L against Xoo, a potency over 375 times greater than bismerthiazol (91.08 mg/L). acs.org Similarly, linking the trifluoromethylpyridine core to a 1,3,4-oxadiazole (B1194373) structure produced derivatives with high efficacy. Compound 6q showed a potent EC₅₀ value of 7.2 μg/mL against Xoo, which was superior to bismerthiazol (57.2 μg/mL). nih.govnih.gov These findings underscore the importance of the trifluoromethylpyridine amide structure in designing novel and effective antibacterial agents for agricultural applications. acs.org

Table 1: Antibacterial Efficacy of Trifluoromethylpyridine Derivatives against Xanthomonas oryzae pv. oryzae (Xoo)

| Compound/Derivative Type | Specific Compound | EC₅₀ Value | Reference |

|---|---|---|---|

| Sulfone-containing trifluoromethylpyridine amide | F10 | 83 mg L⁻¹ | nih.gov |

| Trifluoromethylpyridine with oxadiazole sulfone | 40f | 0.24 mg/L | acs.org |

| Trifluoromethylpyridine 1,3,4-oxadiazole | 6q | 7.2 μg/mL | nih.govnih.gov |

| Commercial Bactericide (Control) | Bismerthiazol | 112 mg L⁻¹ / 57.2 μg/mL | nih.govnih.gov |

| Commercial Bactericide (Control) | Thiodiazole Copper | 97 mg L⁻¹ | nih.gov |

Other Potential Biological Targets

PI3 Kinase Inhibition (from related pyrazolo[1,5-a]pyridine (B1195680) derivatives)

Derivatives based on the pyrazolo[1,5-a]pyridine scaffold, which is structurally related to the pyridine core of the title compound, have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K signaling pathway is crucial for many cellular functions, and its dysregulation is implicated in diseases like cancer.

A novel series of pyrazolo[1,5-a]pyridines was found to be selective inhibitors for the p110α isoform of PI3 kinase. Structure-activity relationship (SAR) studies identified compound 5x as a particularly potent example, with an IC₅₀ value of 0.9 nM for p110α. More recently, a series of pyrazolo[1,5-a]pyridine derivatives were developed as potent and selective dual inhibitors of the PI3Kγ and PI3Kδ isoforms, which are critical in regulating the immune system. nih.govacs.org Among these, compound 20e (IHMT-PI3K-315) showed significant potency with IC₅₀ values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively. nih.govacs.org In cellular assays, this compound effectively inhibited the phosphorylation of AKT, a downstream marker of PI3K activity, with EC₅₀ values of 0.028 μM and 0.013 μM for PI3Kγ and PI3Kδ-mediated pathways. nih.gov

Table 2: PI3 Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives

| Compound | Target | Activity Type | Value | Reference |

|---|---|---|---|---|

| 5x | PI3Kα (p110α) | IC₅₀ | 0.9 nM | |

| 20e (IHMT-PI3K-315) | PI3Kγ | IC₅₀ | 4.0 nM | nih.govacs.org |

| EC₅₀ | 0.028 µM | nih.govacs.org | ||

| PI3Kδ | IC₅₀ | 9.1 nM | nih.govacs.org | |

| EC₅₀ | 0.013 µM | nih.govacs.org |

Microtubule Suppression (from related imidazopyridine scaffolds)

The imidazopyridine scaffold, another related heterocyclic structure, has served as a basis for the development of microtubule suppressors. Microtubules are key components of the cytoskeleton and are essential for cell division, making them a prime target for anticancer agents.

A novel inhibitor, 7-(3-hydroxy-4-methoxy-phenyl)-3-(3-trifluoromethyl-phenyl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol (compound 6) , was identified through structure-based virtual screening. This compound targets the colchicine (B1669291) binding site on α/β tubulin, leading to the suppression of microtubule dynamics, cell cycle arrest, and apoptosis. nih.gov It was found to block tubulin polymerization at a low micromolar concentration, with an IC₅₀ value of 6.1 ±0.1 µM. nih.gov This activity highlights the potential of imidazopyridine-based compounds as antimitotic agents.

Table 3: Microtubule Suppression Activity of Imidazopyridine Derivatives

| Compound | Activity | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 6 (7-(3-hydroxy-4-methoxy-phenyl)-3-(3-trifluoromethyl-phenyl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol) | Tubulin Polymerization Inhibition | 6.1 ±0.1 µM | nih.gov |

Applications in Materials Science

Integration into Polymer Composites for Enhanced Properties

While specific research on the integration of this compound into polymer composites was not identified in the searched literature, the properties of related chemical structures suggest potential applications. Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional mechanical strength and thermal resistance, which stems from the rigid aromatic amide linkages in their structure. mdpi.com These polymers are used to create advanced composites for demanding applications. mdpi.com

Furthermore, fluorinated polymers, in general, exhibit a unique combination of properties including high thermal stability, chemical resistance, and low surface energy, which are attributed to the strong carbon-fluorine bonds. nih.gov The incorporation of fluorinated moieties, such as the trifluoroacetyl group in the title compound, into polymer networks can be used to achieve specific surface properties like hydrophobicity. conicet.gov.ar Given that this compound contains both an aromatic pyridine ring and a fluorinated amide group, it shares features with both high-performance aromatic polyamides and functional fluorinated polymers. This suggests a potential utility as a monomer or additive in creating polymer composites with enhanced thermal, mechanical, or surface properties, though dedicated studies are required to confirm this.

Development of Fluorescent and Electroluminescent Materials

Derivatives containing the trifluoromethylpyridine core are being explored for their use in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The trifluoromethyl group acts as a potent electron-withdrawing group, which can be used to modulate the electronic and optical properties of organic molecules.

This principle has been applied to create materials for thermally activated delayed fluorescence (TADF) OLEDs. In one study, a TADF emitter based on a dual non-conjugated trifluoromethyl acceptor design (4tCzDCF3Ph ) achieved a high external quantum efficiency (EQE) of 16.2%. This performance was significantly better than related emitters with a single trifluoromethyl acceptor, demonstrating the impact of the trifluoromethyl group on electroluminescent properties. conicet.gov.ar

Other research has focused on iridium(III) complexes that incorporate trifluoromethylpyridine ligands. These materials are designed for use as emitters in phosphorescent OLEDs (PhOLEDs). One such complex, (4tfptp)₂Ir(Stpip) , demonstrated excellent performance in an OLED device, achieving a maximum EQE of 24.7% and maintaining a high efficiency of 20.9% at a brightness of 10,000 cd m⁻². mdpi.com Additionally, compounds like 2-cyano-6-(trifluoromethyl)pyridine are noted for their utility in preparing materials with specific photoelectric properties for use in OLEDs, where the fluorine-containing group influences the material's electron cloud distribution and energy levels to enhance device performance. chemicalbook.com

Table 4: Performance of Electroluminescent Materials Based on Trifluoromethyl-Pyridine Derivatives in OLEDs

| Compound/Material Type | Specific Compound | OLED Type | Performance Metric | Value | Reference |

|---|---|---|---|---|---|

| TADF Emitter | 4tCzDCF3Ph | TADF-OLED | Maximum External Quantum Efficiency (EQE) | 16.2% | conicet.gov.ar |

| Iridium(III) Complex | (4tfptp)₂Ir(Stpip) | PhOLED | Maximum External Quantum Efficiency (EQE) | 24.7% | mdpi.com |

| EQE at 10,000 cd m⁻² | 20.9% | mdpi.com |

Structure-Activity Relationship (SAR) Analysis

Role of the Trifluoromethyl Group in Enhancing Biological Potency and Lipophilicity

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry, often introduced to a lead compound to enhance its pharmacological properties. nih.gov Its influence stems from a unique combination of high electronegativity, metabolic stability, and lipophilicity. mdpi.comresearchgate.net

The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule, a critical factor for its ability to cross biological membranes and reach its target. mdpi.comacs.org The lipophilicity of a substituent is often quantified by the Hansch parameter (π), where a positive value indicates increased lipophilicity. The trifluoromethyl group possesses a Hansch π value of +0.88. mdpi.com This property can lead to improved absorption and distribution within the body. mdpi.com

Furthermore, the carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the -CF3 group highly resistant to metabolic degradation by enzymes in the body. mdpi.com This increased metabolic stability means the drug can remain active for a longer period. The group's strong electron-withdrawing nature can also profoundly alter the electronic properties of the aromatic ring it is attached to, which can enhance binding affinity to a biological target. nih.govresearchgate.net

Research findings have consistently demonstrated the positive impact of trifluoromethylation on biological potency. For instance, studies on various molecular scaffolds have shown that replacing a methyl (-CH3) group with a trifluoromethyl (-CF3) group can lead to a significant increase in inhibitory activity.

Table 1: Comparative in vitro Activity of Analogs with Different Substituents

| Compound Moiety | Substituent | IC₅₀ Value (µM) | Relative Potency |

| Phenylacetamide | -CF₃ | 3.47 | Most Potent |

| Phenylacetamide | -Cl | 4.53 | Intermediate |

| Phenylacetamide | -CH₃ | 7.78 | Least Potent |

This table illustrates the enhanced potency of a compound when a trifluoromethyl group is present compared to chloro or methyl groups, based on data from a study on 1,3,4-oxadiazole derivatives. researchgate.net

In another example, the introduction of a -CF3 group into the para-position of a phenolic ring resulted in a six-fold increase in potency for inhibiting the uptake of 5-hydroxytryptamine (serotonin) compared to the non-fluorinated version. mdpi.com These examples underscore the strategic importance of the trifluoromethyl group in designing potent and stable therapeutic agents.

Impact of Pyridine Ring Substitution on Target Selectivity and Efficacy

The pyridine ring serves as a crucial scaffold in numerous biologically active molecules. nih.gov The position and electronic nature of substituents on this ring can drastically influence a compound's efficacy and its selectivity for a specific biological target. rsc.org

The regioselectivity of these substitutions is also paramount. The pyridine ring has distinct positions (C2, C3, C4) that are not electronically equivalent. Functionalization of the pyridine nitrogen can direct subsequent substitutions to the C2 and C4 positions. researchgate.net Achieving selective functionalization at the C3 position, as in the parent compound this compound, often requires specific synthetic strategies, such as the nucleophilic activation of the pyridine ring through hydrosilylation. nih.govchemrxiv.org This precise control over substituent placement is essential for optimizing interactions with a target's binding site.

Table 2: General Influence of Pyridine Ring Substituents on Biological Activity

| Substituent Type | Example Groups | General Effect on Antiproliferative Activity | Reference |

| Methoxy/Hydroxy | -OCH₃, -OH | Can enhance activity, position-dependent. | nih.gov |

| Halogens | -F, -Cl, -Br | Often associated with lower activity. | nih.gov |

| Electron-Withdrawing | -NO₂ | Alters electronic properties, can impact target binding. | rsc.org |

| Bulky Groups | Large alkyl/aryl groups | May decrease activity due to steric hindrance. | nih.gov |

This table summarizes general trends observed in structure-activity relationship studies of various pyridine derivatives. nih.govrsc.org

Influence of Amide Linker Modifications on Compound Activity

Modifying this linker can lead to significant changes in biological activity and pharmacological properties. A compelling study demonstrated this by replacing the acetamide group in a complex anticancer agent with an alkylurea moiety. nih.gov This modification, a change from an N-C(=O)R structure to an N-C(=O)NHR' structure, resulted in a new series of derivatives. The researchers found that these new compounds with the modified urea (B33335) linker retained the potent antiproliferative activity and the inhibitory mechanism (targeting PI3Ks and mTOR) of the original compound. nih.gov Crucially, this linker modification dramatically reduced the acute oral toxicity of the compounds. nih.gov

This indicates that the amide linker is a key site for modification to improve a drug's therapeutic index. The ability to retain desired efficacy while reducing toxicity through linker modification is a powerful strategy in drug design. The electronic nature of the amide bond itself means that even subtle changes, such as inverting its orientation, can shift the electrochemical potentials of the molecule, affecting the energy of its frontier orbitals (HOMO and LUMO) and thus its interactions with biological targets. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Derivatization Strategies

Future research into 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide should prioritize the development of novel and efficient synthetic methodologies. While classical approaches involving the acylation of 3-aminopyridine (B143674) with a trifluoroacetylating agent are feasible, modern synthetic techniques could offer significant advantages in terms of yield, purity, and scalability.

One promising avenue is the application of continuous-flow synthesis . This technology can enable precise control over reaction parameters, leading to improved safety and consistency, which is particularly relevant for exothermic trifluoroacetylation reactions. A continuous-flow approach has been successfully employed for the synthesis of the related compound, 2,2,2-trifluoro-N-(pyridin-2-ylmethyl)acetamide, highlighting the potential of this methodology.

Furthermore, the use of trifluoroacetamide (B147638) as a trifluoromethylating reagent in scalable syntheses of trifluoromethylated imidazo-fused N-heterocycles suggests an alternative synthetic strategy. Investigating the direct trifluoroacetylation of the pyridine (B92270) ring or the development of one-pot multi-component reactions could lead to more atom-economical and streamlined synthetic routes.

In addition to novel synthetic pathways, a systematic exploration of derivatization strategies is crucial for unlocking the full potential of this scaffold. The pyridine ring offers multiple sites for functionalization, allowing for the introduction of a wide range of substituents to modulate the electronic and steric properties of the molecule. This could be achieved through late-stage functionalization techniques, which are highly valuable in medicinal chemistry for the rapid generation of analog libraries. Moreover, derivatization of the amide nitrogen, if synthetically accessible, could provide another handle for modifying the compound's properties.

Unveiling Undiscovered Reactivity Profiles and Catalytic Potential

The unique combination of a pyridine moiety, an amide bond, and a trifluoromethyl group in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate the chemical transformations that this molecule can undergo.

The pyridine ring is susceptible to a variety of reactions, including electrophilic aromatic substitution, N-alkylation, and more recently, radical functionalization. Modern photochemical methods for the functionalization of pyridines via pyridinyl radicals offer a powerful tool for introducing novel substituents onto the pyridine core with high regioselectivity.

The amide bond , while generally stable, can be cleaved under hydrolytic or reductive conditions. Understanding the stability of this bond under various conditions is crucial for its potential applications, for instance, as a cleavable linker in prodrug design.

The trifluoromethyl group is known for its high stability, but under certain conditions, particularly with transition metal catalysts, C-F bond activation and defluorination reactions can occur. Exploring the reactivity of the trifluoromethyl group in this compound could open up new avenues for its functionalization.

Beyond its own reactivity, this compound holds significant promise as a ligand in transition metal catalysis . The pyridine nitrogen and the amide oxygen can act as a bidentate ligand, coordinating to a metal center. The trifluoromethyl group can influence the electronic properties of the ligand and, consequently, the catalytic activity of the resulting metal complex. The use of pyridyl-amide ligands in the construction of metal-organic frameworks (MOFs) with catalytic applications provides a strong precedent for this line of inquiry. Such complexes could find applications in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Furthermore, the basicity of the pyridine nitrogen suggests that this compound could function as an organocatalyst , for example, in base-catalyzed reactions.

Advanced Mechanistic Characterization through Integrated Experimental and Computational Approaches

A deep understanding of the structure-property relationships of this compound is essential for its rational application. Future research should employ an integrated approach that combines advanced experimental techniques with sophisticated computational methods to elucidate the mechanistic details of its behavior.

Experimental characterization should go beyond routine spectroscopic analysis. Advanced Nuclear Magnetic Resonance (NMR) techniques, including 1H, 13C, 15N, and 19F NMR spectroscopy, can provide detailed information about the molecule's conformation, dynamics, and intermolecular interactions. Techniques such as Heteronuclear Overhauser Effect Spectroscopy (HOESY) can be particularly valuable for probing through-space interactions between the fluorine atoms of the trifluoromethyl group and the protons of the pyridine ring, offering insights into the molecule's preferred conformation in solution.

Computational modeling , particularly Density Functional Theory (DFT), will be a powerful tool for complementing experimental data. DFT calculations can be used to:

Determine the molecule's ground-state geometry and conformational preferences.

Calculate the rotational barriers around the C-N amide bond and the C-C bond connecting the pyridine ring to the amide nitrogen.

Predict electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

Generate Molecular Electrostatic Potential (MEP) maps to identify regions of positive and negative electrostatic potential, which can guide the prediction of intermolecular interactions.

Simulate reaction mechanisms to elucidate the transition states and intermediates involved in chemical transformations.

The synergy between experimental NMR data and DFT calculations has proven to be a powerful approach for the stereochemical and conformational analysis of other trifluoroacetamide derivatives. Applying this integrated approach to this compound will provide a comprehensive understanding of its structure and reactivity, which is a prerequisite for its rational design and application.

Rational Design Principles for Enhanced Specificity and Efficacy in Target Applications

The structural features of this compound make it an attractive scaffold for the rational design of molecules with specific biological or material properties. Future research in this area should be guided by established principles of medicinal chemistry and materials science, leveraging structure-activity relationships (SAR) and computational design tools.

The pyridine ring is a well-established pharmacophore in drug discovery. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions with biological targets. The substitution of a phenyl ring with a pyridine ring has been shown to dramatically increase the potency of drug candidates in some cases. Therefore, a key design principle will be the systematic modification of the pyridine ring with various substituents to optimize its interactions with a specific target.

The trifluoromethyl group is another key modulator of molecular properties. Its high electronegativity and lipophilicity can enhance a molecule's metabolic stability, binding affinity, and cell permeability. The strategic placement of trifluoromethyl groups is a common strategy in drug design.

Computational drug design will play a pivotal role in the rational design of derivatives of this compound. Techniques such as molecular docking can be used to predict the binding mode of the molecule to a target protein, while Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical relationships between the chemical structure and biological activity of a series of analogs. These in silico methods can help to prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the discovery process.

By systematically exploring the chemical space around the this compound scaffold, it will be possible to design new molecules with enhanced specificity and efficacy for a wide range of applications, from targeted therapeutics to advanced materials.

Expanding the Scope of Applications across Diverse Scientific Disciplines

The versatile structural motifs of this compound suggest that its applications could extend far beyond a single scientific discipline. Future research should aim to explore the potential of this compound and its derivatives in a variety of fields.

In medicinal chemistry , the combination of a pyridine ring and a trifluoromethyl group is a common feature in many approved drugs. This scaffold could be explored for its potential as an anticancer, anti-inflammatory, or antimicrobial agent.

In agrochemicals , trifluoromethylpyridines are a well-established class of compounds with fungicidal, herbicidal, and insecticidal properties. This compound could serve as a lead structure for the development of new and more effective crop protection agents.

In materials science , the pyridine-amide moiety can act as a versatile building block for the synthesis of functional materials. For example, it could be incorporated into metal-organic frameworks (MOFs) or coordination polymers with applications in gas storage, catalysis, and sensing. The trifluoromethyl group could impart desirable properties such as hydrophobicity and thermal stability to these materials.

In chemical biology , the trifluoromethyl group can serve as a sensitive 19F NMR probe for studying biomolecular interactions. Derivatives of this compound could be designed as chemical probes to investigate the function of specific enzymes or receptors. Furthermore, the trifluoroacetyl group is a readily cleavable protecting group for amines in peptide synthesis, suggesting a potential application in this area.

By adopting an interdisciplinary approach, the full potential of this compound as a versatile chemical entity can be realized, leading to innovations across a broad spectrum of scientific and technological fields.

Q & A

Basic Research Questions

How can reaction conditions be optimized for synthesizing 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide?

Methodological Answer:

- Key Parameters: Control temperature (e.g., 60–80°C for amide coupling), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios (e.g., 1:1.2 for pyridin-3-amine to trifluoroacetic anhydride) to maximize yield .

- Monitoring: Use TLC or HPLC to track reaction progress. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Yield Optimization: Conduct parallel small-scale reactions to test solvent/base combinations (e.g., triethylamine vs. DIPEA).

What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Analyze H NMR for pyridyl proton shifts (δ 7.2–8.5 ppm) and F NMR for trifluoromethyl signals (δ -70 to -75 ppm). C NMR confirms carbonyl resonance (~168–170 ppm) .